molecular formula C13H9BrO3 B14290256 (3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone CAS No. 112932-43-1

(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone

Cat. No.: B14290256
CAS No.: 112932-43-1
M. Wt: 293.11 g/mol
InChI Key: QFNOQLSLZUHKDM-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone is an organic compound characterized by the presence of a bromine atom, two hydroxyl groups, and a phenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone typically involves the bromination of 2,5-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dihydroxyphenyl)(phenyl)methanone
  • (2-Bromo-5-methoxyphenyl)(phenyl)methanone
  • (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone

Uniqueness

(3-Bromo-2,5-dihydroxyphenyl)(phenyl)methanone is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

112932-43-1

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

(3-bromo-2,5-dihydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H9BrO3/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,15,17H

InChI Key

QFNOQLSLZUHKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)O)Br)O

Origin of Product

United States

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